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For Researchers, Scientists, and Drug Development Professionals

Introduction
SGC-iMLLT is a first-in-class, potent, and selective chemical probe that inhibits the YEATS

domains of Mixed-Lineage Leukemia Translocated To 1 (MLLT1, also known as ENL) and

MLLT3 (also known as AF9).[1][2] These proteins are epigenetic readers that recognize

acetylated and crotonylated lysine residues on histones, playing a crucial role in transcriptional

regulation. Dysregulation of MLLT1 and MLLT3 is implicated in the development and

progression of various cancers, particularly acute myeloid leukemia (AML).[1] SGC-iMLLT
serves as a valuable tool for investigating the biological functions of MLLT1/3 and for the

development of potential therapeutic agents.

These application notes provide detailed protocols for utilizing SGC-iMLLT in key cellular

assays to probe its target engagement, mechanism of action, and effects on downstream

signaling pathways.

Quantitative Data Summary
The following tables summarize the key quantitative data for SGC-iMLLT from various

biochemical and cellular assays.

Table 1: Biochemical Activity of SGC-iMLLT
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Target Assay Type Value Reference

MLLT1 YEATS

Domain
IC50 0.26 µM [2]

MLLT1 YEATS

Domain
Kd 0.129 µM [2]

MLLT3 YEATS

Domain
Kd 0.077 µM [2]

Table 2: Cellular Activity of SGC-iMLLT

Cell Line Assay Type Value Notes Reference

MV-4-11
Antiproliferation

(IC50)
0.24 µM

After 72 hours of

treatment.
[2]

MOLM-13
Antiproliferation

(IC50)
74.7 µM

After 72 hours of

treatment.
[2]

HEK293
NanoBRET

(IC50)
~0.4 µM

MLLT3/H3.3

interaction.
[1]

Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by SGC-iMLLT. MLLT1

and MLLT3 are components of transcriptional regulatory complexes. Their YEATS domains

recognize acetylated histones, leading to the recruitment of machinery that promotes gene

expression, including the proto-oncogene MYC. SGC-iMLLT inhibits this interaction, leading to

the downregulation of target genes like MYC.
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Caption: SGC-iMLLT inhibits MLLT1/3 recognition of acetylated histones.

Experimental Workflow
The following diagram outlines a general experimental workflow for characterizing the cellular

effects of SGC-iMLLT.
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Caption: Workflow for SGC-iMLLT cellular characterization.

Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target
Engagement
CETSA is used to verify the binding of SGC-iMLLT to its target proteins (MLLT1/3) in a cellular

context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

A. Endogenous MLLT1 CETSA in MV-4-11 Cells

Materials:

MV-4-11 cells[3]
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RPMI-1640 medium with 10% FBS

SGC-iMLLT

DMSO (vehicle control)

PBS

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Anti-MLLT1 (ENL) antibody (e.g., Cell Signaling Technology, #14893)[4]

Anti-GAPDH antibody (loading control)

Secondary antibodies

SDS-PAGE and Western blot reagents

Protocol:

Culture MV-4-11 cells to a density of approximately 1-2 x 10^6 cells/mL.

Treat cells with various concentrations of SGC-iMLLT (e.g., 0.1, 1, 10 µM) or DMSO for 1-2

hours at 37°C.

Aliquot the cell suspension into PCR tubes for each treatment condition.

Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal

cycler, followed by cooling to 4°C.

Lyse the cells by adding lysis buffer and incubating on ice.

Clarify the lysates by centrifugation to pellet aggregated proteins.

Collect the supernatant containing the soluble protein fraction.

Determine protein concentration using a BCA or Bradford assay.
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Analyze the samples by SDS-PAGE and Western blotting using antibodies against MLLT1

and a loading control (e.g., GAPDH).

Quantify the band intensities to determine the melting curves and the shift in melting

temperature upon SGC-iMLLT treatment.

B. HiBiT-tagged CETSA

This method offers a higher-throughput alternative to Western blotting.

Materials:

HEK293T cells

Expression vector for MLLT1-HiBiT or MLLT3-HiBiT

Transfection reagent

Nano-Glo® HiBiT Lytic Detection System (Promega)

SGC-iMLLT

DMSO

Protocol:

Transfect HEK293T cells with the HiBiT-tagged MLLT1 or MLLT3 expression vector.

After 24-48 hours, treat the cells with SGC-iMLLT or DMSO for 1 hour.

Lyse the cells and perform the heat challenge as described in the endogenous CETSA

protocol.

Add the Nano-Glo® HiBiT Lytic Reagent to the soluble fractions in a white-walled 96-well

plate.

Measure luminescence using a plate reader.

Plot luminescence as a function of temperature to generate melting curves.
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Fluorescence Recovery After Photobleaching (FRAP)
FRAP can be used to assess the mobility of MLLT1/3 within the nucleus and how it is affected

by SGC-iMLLT. Inhibition of MLLT1/3 binding to chromatin by SGC-iMLLT is expected to

increase its mobility.

Materials:

U2OS cells

Expression vector for GFP-tagged MLLT1 or MLLT3

Transfection reagent

SGC-iMLLT

Suberoylanilide hydroxamic acid (SAHA) - HDAC inhibitor[1]

Confocal microscope with FRAP capabilities

Protocol:

Seed U2OS cells on glass-bottom dishes.

Transfect cells with GFP-MLLT1 or GFP-MLLT3 expression vectors.

Allow 24 hours for protein expression.

Pre-treat cells with 2.5 µM SAHA for 4-6 hours to increase histone acetylation and MLLT1/3

chromatin binding.[1]

Treat cells with SGC-iMLLT (e.g., 1 µM) for at least 1 hour.

Identify a cell expressing the GFP-fusion protein and define a region of interest (ROI) in the

nucleus.

Acquire pre-bleach images.

Photobleach the ROI using a high-intensity laser.
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Acquire a time-lapse series of images to monitor the recovery of fluorescence in the

bleached ROI.

Analyze the fluorescence recovery curves to determine the mobile fraction and the half-time

of recovery (t1/2). A decrease in t1/2 indicates increased protein mobility.

NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method to quantify the interaction between two

proteins in live cells. It can be used to measure the displacement of a fluorescently labeled

tracer from a NanoLuc®-tagged target protein by a test compound.

Materials:

HEK293 cells

Expression vector for N-terminal NanoLuc®-MLLT3[1]

Expression vector for C-terminal HaloTag®-H3.3[1]

Transfection reagent

NanoBRET™ Nano-Glo® Substrate (Promega)

HaloTag® NanoBRET™ 618 Ligand (Promega)[5]

SGC-iMLLT

SAHA

Protocol:

Co-transfect HEK293 cells with the NanoLuc®-MLLT3 and HaloTag®-H3.3 expression

vectors.

After 24 hours, harvest and resuspend the cells.

Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate.
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Wash the cells to remove excess ligand.

Pre-treat cells with 2.5 µM SAHA.[1]

Dispense the cell suspension into a white-walled 96-well plate.

Add serially diluted SGC-iMLLT to the wells.

Add the NanoBRET™ Nano-Glo® Substrate.

Immediately measure donor emission (460 nm) and acceptor emission (618 nm) using a

luminometer equipped with appropriate filters.

Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the

SGC-iMLLT concentration to determine the IC50.

Gene Expression Analysis in MV-4-11 Cells
This protocol is to assess the effect of SGC-iMLLT on the expression of target genes, such as

MYC.

A. Quantitative PCR (qPCR)

Materials:

MV-4-11 cells

SGC-iMLLT

RNA extraction kit

cDNA synthesis kit

qPCR master mix

Primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB)

Protocol:
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Seed MV-4-11 cells at a suitable density.

Treat cells with SGC-iMLLT (e.g., 1 µM) or DMSO for 24-72 hours.[1]

Harvest the cells and extract total RNA using a commercial kit.

Synthesize cDNA from the extracted RNA.

Perform qPCR using primers for MYC and the housekeeping gene.

Analyze the data using the ΔΔCt method to determine the relative change in MYC

expression.

B. Western Blot

Materials:

MV-4-11 cells

SGC-iMLLT

Lysis buffer

Anti-c-Myc antibody

Anti-GAPDH or -Actin antibody (loading control)

Secondary antibodies

SDS-PAGE and Western blot reagents

Protocol:

Treat MV-4-11 cells with SGC-iMLLT as described for qPCR.

Harvest the cells and prepare protein lysates.

Determine protein concentration.
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Perform SDS-PAGE and Western blotting using antibodies against c-Myc and a loading

control.

Quantify band intensities to assess the change in c-Myc protein levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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